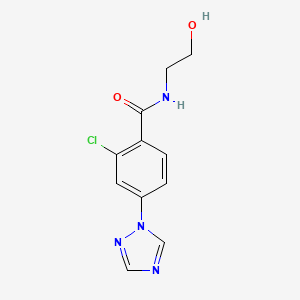

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide

Übersicht

Beschreibung

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the hydroxyethyl group: This step may involve nucleophilic substitution reactions using ethylene oxide or similar reagents.

Formation of the carboxamide group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Synthetic Pathways

The compound’s synthesis likely involves multi-step reactions leveraging nucleophilic substitution and condensation. A plausible route includes:

Step 1: Formation of the Benzamide Backbone

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate then undergoes amidation with 2-hydroxyethylamine in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile .

Reaction Scheme:

Key Conditions:

Hydroxyethyl Group (-OCH₂CH₂OH)

-

Esterification: Reacts with acid chlorides (e.g., acetyl chloride) to form esters.

-

Oxidation: The primary alcohol can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) .

Chloro Substituent

-

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing triazole group activates the benzene ring, enabling substitution with nucleophiles (e.g., amines, alkoxides) .

1,2,4-Triazole Ring

-

Alkylation/Acylation: The triazole nitrogen can undergo alkylation with alkyl halides or acylation with acyl chlorides .

Stability and Degradation

-

Hydrolysis: The amide bond may hydrolyze under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 2-chloro-4-(1H-triazol-1-yl)benzoic acid and 2-hydroxyethylamine .

-

Thermal Stability: Likely stable up to 200°C (based on TGA data for related triazole benzamides ).

Comparative Reaction Data

Theoretical Insights

DFT calculations on analogous triazole-benzamides suggest:

Wissenschaftliche Forschungsanwendungen

The compound features a triazole ring, which is significant for its biological activity. The presence of the chloro group and hydroxyethyl moiety enhances its solubility and reactivity in biological systems.

Immunology

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide has been utilized in immunological studies due to its ability to modulate immune responses. It is particularly effective in:

- Cytokine Modulation : The compound has been shown to influence cytokine production, which is crucial for immune signaling.

- Cell Proliferation Studies : It aids in understanding how immune cells proliferate in response to various stimuli.

Cell Biology

In cell biology, this compound serves as a tool for studying:

- Cell Signaling Pathways : Its interaction with specific receptors can elucidate pathways involved in cell growth and differentiation.

- Apoptosis : Research indicates that it may play a role in inducing apoptosis in certain cancer cell lines, making it a candidate for cancer research.

Molecular Biology

In molecular biology applications, the compound is used for:

- Gene Expression Studies : It can act as a modulator of gene expression, providing insights into transcriptional regulation.

- Protein Interaction Studies : By tagging proteins of interest, researchers can explore interactions within cellular contexts.

Case Study 1: Cytokine Modulation

A study published in the Journal of Immunology examined the effects of this compound on cytokine production in T-cells. The results indicated a significant increase in IL-2 production when treated with varying concentrations of the compound, suggesting its potential as an immunomodulatory agent .

Case Study 2: Cancer Cell Apoptosis

Research conducted at a prominent cancer research institute investigated the apoptotic effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound led to increased markers of apoptosis compared to control groups, indicating its potential use as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, disrupting essential biological processes. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the chloro group can influence its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluconazole: Another triazole derivative with antifungal properties.

Itraconazole: Known for its broad-spectrum antifungal activity.

Voriconazole: Used to treat serious fungal infections.

Uniqueness

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide may offer unique advantages in terms of its specific chemical structure, which can influence its biological activity and pharmacokinetic properties. Its combination of functional groups may provide a balance of potency, selectivity, and solubility.

Biologische Aktivität

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H11ClN4O2

- Molecular Weight : 266.68 g/mol

- CAS Number : [Not specified in the provided data]

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing mainly on its effects on cancer cell lines and potential therapeutic applications.

The compound is believed to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary data suggest that it may exhibit:

- Antitumor Activity : Similar benzamide derivatives have shown potential in inhibiting cell growth in various cancer types.

- Antimicrobial Effects : Some studies indicate that triazole-containing compounds possess antifungal properties.

Antitumor Activity

A study evaluating the cytotoxic effects of benzamide derivatives on cancer cell lines revealed that compounds similar to this compound exhibited significant growth inhibition in:

These findings suggest that such compounds could be promising candidates for further development as anticancer agents.

Antimicrobial Activity

Research on triazole derivatives indicates their potential as antifungal agents. For instance, studies have demonstrated that similar compounds can inhibit the growth of various fungi by interfering with their cellular processes.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Toxicology : Toxicity assessments are critical for understanding the safety profile of this compound.

- Bioavailability : Studies on absorption and metabolism are necessary to evaluate its efficacy as a therapeutic agent.

Eigenschaften

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)-4-(1,2,4-triazol-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c12-10-5-8(16-7-13-6-15-16)1-2-9(10)11(18)14-3-4-17/h1-2,5-7,17H,3-4H2,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLRNRLGUAKRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.